molecular formula C12H7N3O B1459106 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile CAS No. 1550021-47-0

2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile

Cat. No.: B1459106
CAS No.: 1550021-47-0
M. Wt: 209.2 g/mol
InChI Key: YYOGXTRQEAGSJK-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that combines the structural features of furan and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione: Similar structure but with an anthraquinone moiety.

    2-(Furan-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole: Contains a phenanthroimidazole core.

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Features a thiadiazole ring.

Uniqueness

2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is unique due to its specific combination of furan and benzimidazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-yl)-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOGXTRQEAGSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile

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